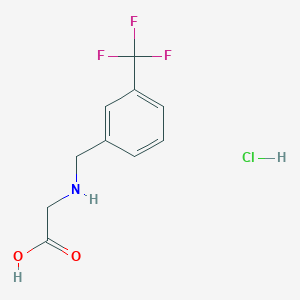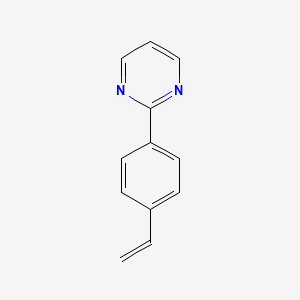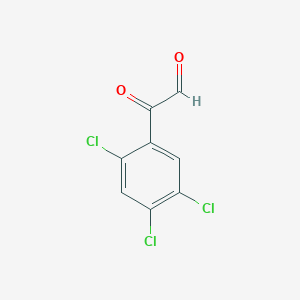![molecular formula C6H3ClFN3 B12954632 7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)
7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of chlorine and fluorine atoms at the 7th and 6th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2,3-diaminopyridine with a suitable halogenated derivative. For instance, 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine can be used as starting materials. The first step involves nucleophilic substitution of the halogen in the pyridine ring, followed by reduction of the nitro group to yield the desired 2,3-diaminopyridine derivative . The cyclization is then achieved by heating the intermediate with a suitable carboxylic acid derivative, such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or Raney nickel are often employed to facilitate the reduction steps .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as anaplastic lymphoma kinase (ALK), by binding to the active site and preventing phosphorylation . This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
7-Amino-6-chloro-3H-imidazo[4,5-b]pyridine: Similar structure but with an amino group at the 7th position.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Contains a bromine atom and a phenyl group, exhibiting different biological activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H3ClFN3 |
|---|---|
Molecular Weight |
171.56 g/mol |
IUPAC Name |
7-chloro-6-fluoro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClFN3/c7-4-3(8)1-9-6-5(4)10-2-11-6/h1-2H,(H,9,10,11) |
InChI Key |
PWGGYBIPOWUULV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=CN2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12954550.png)
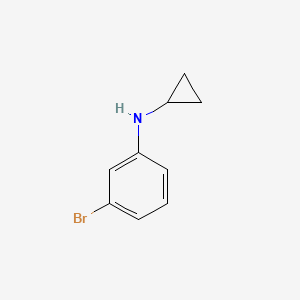
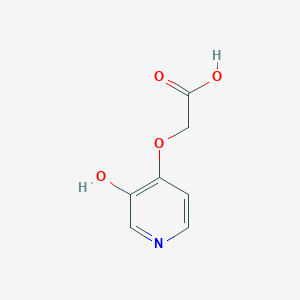


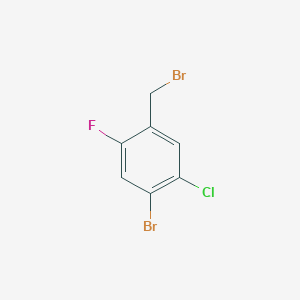
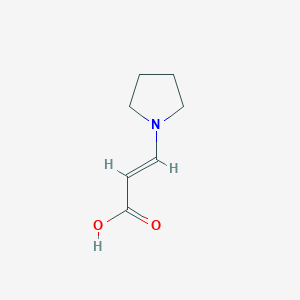

![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)
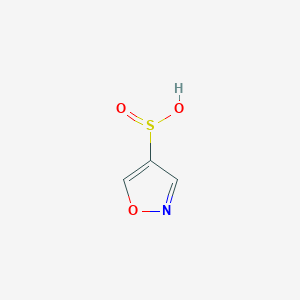
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12954620.png)
